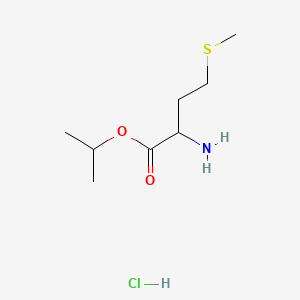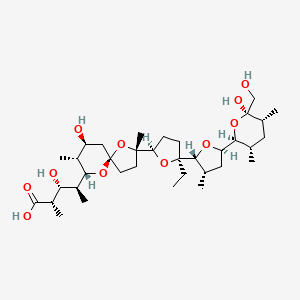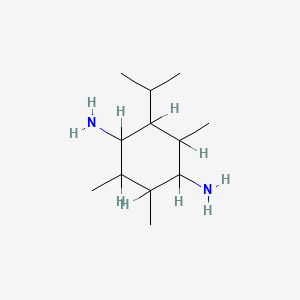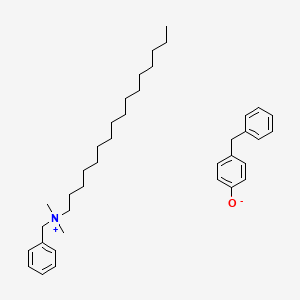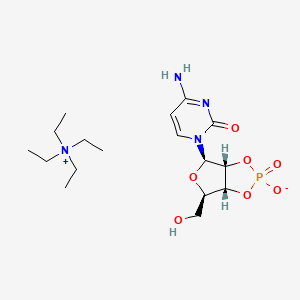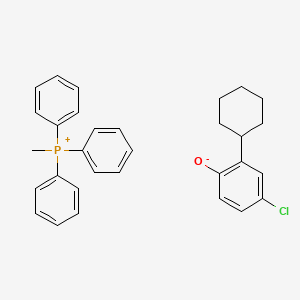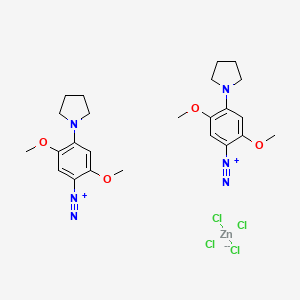
2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a benzenediazonium core substituted with methoxy and pyrrolidinyl groups, and is paired with a tetrachlorozincate anion
Méthodes De Préparation
The synthesis of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzene followed by the reaction with zinc chloride to form the tetrachlorozincate salt. The reaction conditions often require low temperatures to stabilize the diazonium ion and prevent decomposition. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Coupling Reactions: It can participate in azo coupling reactions to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include nucleophiles like hydroxide ions, amines, and phenols.
Applications De Recherche Scientifique
2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) involves its ability to form reactive intermediates that can interact with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function and cellular pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) include other benzenediazonium salts and pyrrolidine derivatives. These compounds share structural similarities but differ in their specific substituents and counterions, which can influence their reactivity and applications. For example:
Benzenediazonium chloride: A simpler diazonium salt used in azo dye synthesis.
2,5-Dimethoxybenzenediazonium chloride:
Propriétés
Numéro CAS |
71230-74-5 |
|---|---|
Formule moléculaire |
C24H32Cl4N6O4Zn |
Poids moléculaire |
675.7 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C12H16N3O2.4ClH.Zn/c2*1-16-11-8-10(15-5-3-4-6-15)12(17-2)7-9(11)14-13;;;;;/h2*7-8H,3-6H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
KARMBQQTBZAHPH-UHFFFAOYSA-J |
SMILES canonique |
COC1=CC(=C(C=C1[N+]#N)OC)N2CCCC2.COC1=CC(=C(C=C1[N+]#N)OC)N2CCCC2.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



